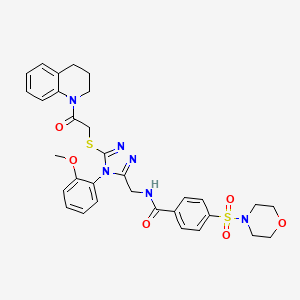

![molecular formula C20H12N4O2S B2890875 N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203189-10-9](/img/structure/B2890875.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

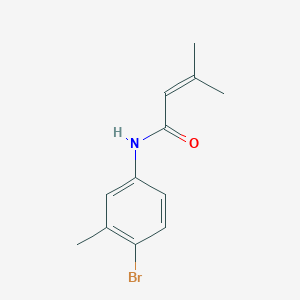

“N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a phenylbenzoxazole-based organic compound . It has been synthesized and studied for its condensed-state emission enhancement . The compound is known to exhibit emission enhancement due to the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state .

Synthesis Analysis

The synthesis of this compound involves treating N-(benzoxazol-2-yl)hydrazinecarboxamide with different isatin derivatives . The yield of the synthesis process is reported to be 82% .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenylbenzoxazole-based organic structure . Theoretical investigations indicate that the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state is responsible for the emission enhancement .

Physical And Chemical Properties Analysis

The melting range of the compound is reported to be between 270-280°C . Other physical and chemical properties such as IR, MS, and 1H-NMR have also been reported .

Applications De Recherche Scientifique

Antimicrobial Activity

Oxazole derivatives, including the compound , have demonstrated antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens . These compounds could potentially serve as novel agents in the fight against infections.

Anticancer Potential

The benzothiadiazole-oxazole hybrid has been evaluated for its antitumor properties. It may interfere with cancer cell growth, making it a candidate for further investigation in cancer therapy . Understanding its mechanism of action and optimizing its efficacy could lead to promising treatments.

Anti-Inflammatory Effects

In vitro studies have explored the anti-inflammatory potential of oxazole derivatives. These compounds may modulate inflammatory pathways, offering a new avenue for managing inflammatory conditions . Further research is needed to validate their effectiveness and safety.

Antioxidant Properties

Oxazole-based molecules often exhibit antioxidant activity. By scavenging free radicals, they protect cells from oxidative damage. The compound could contribute to antioxidant-based therapies or dietary supplements .

Anti-Hypertensive Applications

Although not explicitly studied for this compound, related benzoxazole derivatives have shown anti-hypertensive effects . Investigating the cardiovascular impact of our compound could reveal its potential in managing blood pressure.

Anti-Alzheimer’s Activity

Benzo[d]oxazole derivatives have been explored as PET imaging probes for detecting β-amyloid plaques in Alzheimer’s disease patients’ brains . While our compound’s specific role remains unexplored, it could contribute to diagnostic or therapeutic strategies for neurodegenerative diseases.

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities . They have been associated with antimicrobial, antifungal, anticancer, anti-inflammatory, and antiparkinson activities .

Mode of Action

Benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatase 1b (ptp1b) and shp2 . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its potential broad-spectrum activity. For instance, it may influence the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), and decrease the expression of nuclear factor-κB (NF-κB) in certain cell types . These pathways are involved in cell survival, proliferation, and inflammation .

Pharmacokinetics

Benzoxazole derivatives are generally known for their stability and reactivity, which could influence their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific target and biological context. For instance, inhibition of PTP1B and SHP2 can potentially disrupt cellular processes, leading to changes in cell growth and differentiation . Additionally, the compound’s potential antimicrobial and antifungal activities suggest it may interfere with the growth and survival of certain microorganisms .

Propriétés

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O2S/c25-19(12-8-9-15-17(11-12)24-27-23-15)21-14-5-3-4-13(10-14)20-22-16-6-1-2-7-18(16)26-20/h1-11H,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYDSBWNSAXIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)

![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)

![7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2890810.png)

![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)